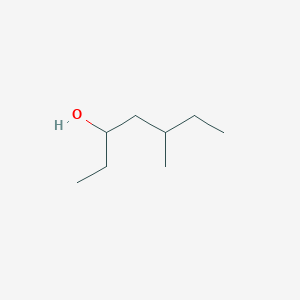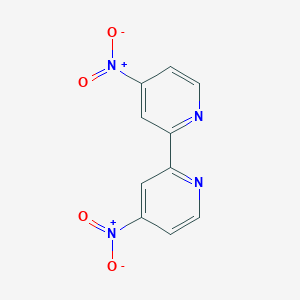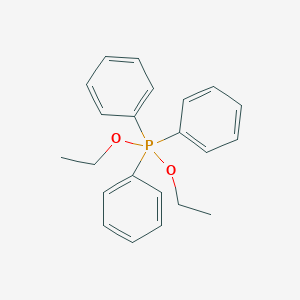
5-Méthyl-3-heptanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Used in studies related to steroid chemistry and hormone receptors.
Biology: Investigated for its effects on tissues and cellular pathways.
Medicine: Addresses menopausal symptoms, osteoporosis, and endometriosis.
Industry: Potential applications in pharmaceuticals and hormone replacement therapies.
Mécanisme D'action
Target of Action
This compound, also known as 5-Methylheptan-3-ol, is a relatively simple organic molecule with a molecular weight of 130.2279 . It is likely to interact with a variety of biological molecules due to its hydrophobic nature and the presence of a hydroxyl group .
Biochemical Pathways
It’s worth noting that the modification of existing biochemical pathways to produce non-natural alcohols has been a topic of research .
Méthodes De Préparation
- Il est rapidement métabolisé en trois composés, contribuant à ses effets pharmacologiques .
Tibolone : est disponible sous forme de médicament oral.
Analyse Des Réactions Chimiques
- Les réactifs et conditions courants sont spécifiques à chaque type de réaction.
- Les principaux produits formés dépendent de la voie réactionnelle spécifique.
Tibolone : subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
Applications de la recherche scientifique
Chimie : Utilisé dans des études relatives à la chimie des stéroïdes et aux récepteurs hormonaux.
Biologie : Investigated for its effects on tissues and cellular pathways.
Médecine : Traite les symptômes de la ménopause, l'ostéoporose et l'endométriose.
Industrie : Applications potentielles dans les produits pharmaceutiques et les traitements hormonaux substitutifs.
Mécanisme d'action
- Ses effets œstrogéniques peuvent présenter une sélectivité tissulaire.
- Les cibles moléculaires comprennent les récepteurs des œstrogènes, de la progestérone et des androgènes.
Tibolone : agit comme un promédicament, produisant des métabolites ayant des effets distincts.
Comparaison Avec Des Composés Similaires
- Des composés similaires comprennent d'autres médicaments de traitement hormonal substitutif de la ménopause.
Tibolone : se distingue par ses propriétés œstrogéniques, progestatives et androgéniques combinées.
Propriétés
IUPAC Name |
5-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKOSOTZOBWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871286 | |
| Record name | 5-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-65-5 | |
| Record name | 5-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18720-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylheptan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methyl-3-heptanol in hydrogen bonding networks?
A1: 5-methyl-3-heptanol readily participates in hydrogen bonding, forming both ring-like and chain-like structures. Studies using dielectric spectroscopy show that these structures coexist and dynamically interconvert. [, , , ] This structural equilibrium influences the compound's dielectric properties and its behavior under pressure and electric fields. [, , , ]
Q2: How does an electric field impact the hydrogen bonding structure of 5-methyl-3-heptanol?
A2: Applying a high electric field to 5-methyl-3-heptanol induces a shift in the equilibrium from ring-like to more polar chain-like hydrogen-bonded structures. [, ] This transition occurs on a timescale comparable to the dielectric Debye relaxation, suggesting a connection between dipole moment fluctuations and structural rearrangements within the hydrogen-bonded network. [, ]
Q3: Does the Debye relaxation behavior of 5-methyl-3-heptanol always follow an exponential decay?
A3: No, research has shown that the Debye-like relaxation in 5-methyl-3-heptanol does not always exhibit a purely exponential decay. [] Instead, a Cole-Davidson type dispersion, indicative of a distribution of relaxation times, is observed, particularly at temperatures where the Debye relaxation is less prominent compared to the alpha relaxation. []
Q4: How does pressure affect the intermolecular interactions in 5-methyl-3-heptanol?
A4: Increasing pressure primarily impacts 5-methyl-3-heptanol by altering its liquid structure. [] This structural perturbation favors the formation of linear chains over ring dimers, largely due to entropic factors as the enthalpy of association remains relatively insensitive to pressure changes. []
Q5: Can 5-methyl-3-heptanol be chemically transformed into other valuable compounds?
A5: Yes, 5-methyl-3-heptanol serves as a key intermediate in the production of C8 alkenes and alkanes. [] When reacted over bifunctional catalysts, such as copper or platinum on alumina, it undergoes a sequence of hydrogenation and dehydration reactions. [] The choice of catalyst and reaction conditions significantly influences the selectivity towards specific C8 products. []
Q6: Beyond its role in hydrogen bonding studies, has 5-methyl-3-heptanol been identified in any natural sources?
A6: Yes, analysis of volatile compounds extracted from the leaves of Aloe ferox revealed the presence of 5-methyl-3-heptanol, albeit in a relatively minor concentration (3.92%). [] This finding suggests its potential role as a trace component in the plant's aroma profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)






